6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
Scientific Research Applications
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Organic Synthesis: It is used as a stable boronic acid surrogate for challenging cross-coupling reactions, enabling the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals, including cytotoxins like Leiodermatolide.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its reactivity and stability.
Preparation Methods
The synthesis of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of vinylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Cyclopropanation and Epoxidation: The compound can undergo cyclopropanation and epoxidation reactions to yield corresponding MIDA cyclopropane and oxirane derivatives.
Mechanism of Action
The mechanism of action of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to release boronic acids under basic conditions. This slow-release mechanism allows for controlled reactivity in various chemical reactions, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved include the formation of boron-carbon bonds, which are crucial in cross-coupling reactions .
Comparison with Similar Compounds
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its stability and controlled release properties. Similar compounds include:
Phenylboronic acid MIDA ester: Used in similar cross-coupling reactions but with different reactivity profiles.
Allylboronic acid MIDA ester: Another boronic acid derivative used in organic synthesis.
Oxiranyl boronic acid MIDA ester: Used in the synthesis of epoxides and other oxygen-containing compounds.
These compounds share similar applications but differ in their specific reactivity and the types of products they form.
Properties
IUPAC Name |
2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQGYAVASCCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746323 | |
Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-73-8 | |
Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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